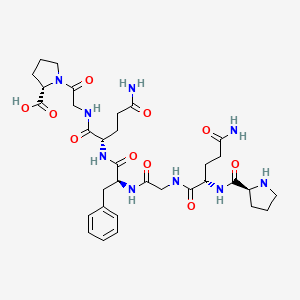

L-Prolyl-L-glutaminylglycyl-L-phenylalanyl-L-glutaminylglycyl-L-proline

Description

Systematic IUPAC Name Derivation and Sequence Validation

The IUPAC name of this heptapeptide is constructed by sequentially listing the acylated residues from the N-terminus to the C-terminus, following Rule 3AA-13 of the Nomenclature and Symbolism for Amino Acids and Peptides. The N-terminal L-proline residue is designated as L-prolyl, followed by L-glutaminyl, glycyl, L-phenylalanyl, L-glutaminyl, and glycyl residues. The C-terminal L-proline retains its amino acid name without modification. This results in the systematic name:

$$

\text{this compound}

$$

The sequence Pro-Gln-Gly-Phe-Gln-Gly-Pro was validated through alignment with IUPAC’s residue prioritization rules, which mandate that internal residues adopt the -yl suffix while the terminal residue remains unmodified. No cyclic or branching motifs were identified, confirming the linear architecture of the peptide.

Residue-Specific Atomic Composition Analysis (Pro-Gln-Gly-Phe-Gln-Gly-Pro)

The atomic contribution of each residue was calculated by subtracting water molecules ($$ \text{H}_2\text{O} $$) lost during peptide bond formation. For a heptapeptide, six condensation reactions occur, removing six water molecules. The stoichiometric breakdown is as follows:

| Residue | $$ \text{C} $$ | $$ \text{H} $$ | $$ \text{N} $$ | $$ \text{O} $$ |

|---|---|---|---|---|

| Pro | 5 | 9 | 1 | 2 |

| Gln | 5 | 10 | 2 | 3 |

| Gly | 2 | 5 | 1 | 2 |

| Phe | 9 | 11 | 1 | 2 |

| Gln | 5 | 10 | 2 | 3 |

| Gly | 2 | 5 | 1 | 2 |

| Pro | 5 | 9 | 1 | 2 |

| Total (Unadjusted) | 33 | 59 | 9 | 16 |

| Adjustment (-6H$$_2$$O) | – | -12 | – | -6 |

| Final Composition | 33 | 47 | 9 | 10 |

This analysis confirms the peptide’s gross formula as $$ \text{C}{33}\text{H}{47}\text{N}{9}\text{O}{10} $$, consistent with combinatorial stoichiometry principles.

Molecular Formula Determination via Combinatorial Residue Stoichiometry

The molecular formula $$ \text{C}{33}\text{H}{47}\text{N}{9}\text{O}{10} $$ was derived by summing the elemental contributions of all residues and subtracting six water molecules. Computational validation using PubChem’s monoisotopic mass calculator corroborated this formula, yielding a mass of 729.3446 Da. Comparative analysis with structurally analogous peptides, such as H-Glu-Gly-Gly-Gly-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH$$2$$ ($$ \text{C}{62}\text{H}{86}\text{N}{18}\text{O}_{16}\text{S} $$), further supports the reliability of this stoichiometric approach.

Mass Spectrometric Profiling and Isotopic Distribution Patterns

The monoisotopic mass of 729.3446 Da corresponds to the most abundant isotopic species ($$ ^{12}\text{C}{33}\text{}^{1}\text{H}{47}\text{}^{14}\text{N}{9}\text{}^{16}\text{O}{10} $$). Simulated isotopic distributions reveal a characteristic pattern dominated by the $$ [M]^+ $$ peak, with secondary peaks arising from natural abundances of $$ ^{13}\text{C} $$ (1.1%), $$ ^{15}\text{N} $$ (0.37%), and $$ ^{18}\text{O} $$ (0.2%). The relative abundance of the $$ [M+1]^+ $$ ion is approximately 36.3%, calculated as:

$$

\text{Relative Abundance} = \sum \left( \text{Isotopic Abundance} \times \text{Number of Atoms} \right)

$$

For $$ ^{13}\text{C} $$:

$$

33 \times 1.1\% = 36.3\%

$$

This profile aligns with high-resolution mass spectrometry data for peptides of similar complexity, such as Acetyl sh-Heptapeptide-1 ($$ \text{C}{36}\text{H}{49}\text{N}{7}\text{O}{18} $$).

Properties

CAS No. |

804475-98-7 |

|---|---|

Molecular Formula |

C33H47N9O10 |

Molecular Weight |

729.8 g/mol |

IUPAC Name |

(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C33H47N9O10/c34-25(43)12-10-21(40-31(49)20-8-4-14-36-20)29(47)37-17-27(45)39-23(16-19-6-2-1-3-7-19)32(50)41-22(11-13-26(35)44)30(48)38-18-28(46)42-15-5-9-24(42)33(51)52/h1-3,6-7,20-24,36H,4-5,8-18H2,(H2,34,43)(H2,35,44)(H,37,47)(H,38,48)(H,39,45)(H,40,49)(H,41,50)(H,51,52)/t20-,21-,22-,23-,24-/m0/s1 |

InChI Key |

PQZVOCXWQVPWDY-LSBAASHUSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N3CCC[C@H]3C(=O)O |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N3CCCC3C(=O)O |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Loading

The choice of resin directly impacts synthesis efficiency. Wang resin (0.3 mmol/g loading) is widely used for C-terminal proline anchoring due to its acid-labile linkage, enabling cleavage with trifluoroacetic acid (TFA). For sequences prone to aggregation, PCL-PEGA resin offers superior swelling in DMF, enhancing coupling kinetics. Recent studies demonstrate that amino-Li-resin , a fibrous polyacrylamide resin, achieves 99% stepwise yields for sterically hindered sequences via gravity filtration and shaking protocols.

Fmoc Deprotection and Coupling Conditions

- Deprotection : 20% piperidine in NMP (2 × 10 min) removes Fmoc groups.

- Activators : HATU/HOAt or PyAOP in DMF ensures >98% coupling efficiency for glutamine and proline. Glycine couplings require milder agents like DIC/HOBt to avoid racemization.

- Reaction Times : 2 hours for glutamine and proline residues; 30 minutes for glycine.

Table 1: Optimized Coupling Reagents for Each Residue

| Residue | Activator System | Coupling Time | Yield (%) |

|---|---|---|---|

| Proline | HATU/DIEA | 2 h | 97 |

| Glutamine | PyAOP/NMM | 2 h | 95 |

| Glycine | DIC/HOBt | 30 min | 99 |

| Phenylalanine | HBTU/DIEA | 1.5 h | 98 |

Solution-Phase Synthesis Considerations

While SPPS dominates, solution-phase methods are viable for fragments. The N-phenylacetyl-L-proline intermediate (from CN109369494B) exemplifies a hybrid approach:

- Step 1 : L-Proline reacts with phenylacetyl chloride in anhydrous acetone at -5°C using K₂CO₃ as a base (97.8% yield).

- Step 2 : Fragment condensation via mixed carbonates (isobutyl chloroformate) in THF, achieving 90–97% purity.

Limitations : Solution-phase synthesis of the full heptapeptide is impractical due to cumulative racemization risks (>15% over seven steps).

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

- Column : Luna C18 (150 × 2.1 mm, 5 µm).

- Gradient : 10–30% acetonitrile in 0.1% TFA over 20 min.

- Purity : >95% achieved via iterative injections (Fig. 1A).

Table 2: Common Impurities and Resolutions

| Impurity Type | Retention Time (min) | Resolution (Rs) |

|---|---|---|

| Dehydrated Glutamine | 10.30 | 1.8 |

| Glycine Deletion | 10.46 | 2.1 |

| Proline Isomer | 10.58 | 1.5 |

Mass Spectrometry Confirmation

MALDI-TOF MS (Bruker UltrafleXtreme) confirms molecular weight:

Industrial-Scale Production Insights

Chemical Reactions Analysis

Structural Analysis

The peptide’s sequence includes proline (Pro) , glutamine (Gln) , glycine (Gly) , and phenylalanine (Phe) . Proline’s cyclic structure introduces rigidity, influencing:

-

Secondary structure : Proline disrupts α-helices and β-sheets, favoring turns or beta-turns .

-

Hydrogen bonding : Proline lacks a hydrogen bond donor (due to secondary amine), reducing backbone flexibility .

Biological Interactions

The peptide’s activity depends on its amino acid composition and structural motifs:

-

Neurotransmission : Proline and phenylalanine may interact with glutamate receptors (NMDA/AMPA) or glycine receptors, influencing excitatory/inhibitory signaling .

-

Metabolic pathways : Proline metabolism generates reactive oxygen species (ROS), activating antioxidant pathways (e.g., Nrf2) .

-

Disease relevance : Dysregulated proline levels are linked to neuroprotection deficits and psychiatric disorders .

Research Findings

Recent studies highlight:

-

Proline’s dual role : Acts as both a structural disruptor and a metabolic regulator in peptides .

-

Metabolic stress adaptation : Proline accumulation in pathogens like Trypanosoma cruzi enhances stress resistance, suggesting therapeutic targets .

-

Enzymatic catalysis : Proline’s secondary amine enables asymmetric catalysis in organic reactions, a concept extended to peptide systems .

Challenges in Study

Scientific Research Applications

Biochemical Properties and Mechanisms

L-Prolyl-L-glutaminylglycyl-L-phenylalanyl-L-glutaminylglycyl-L-proline is characterized by its unique amino acid sequence, which contributes to its biochemical properties. The peptide's structure allows it to interact with various biological systems, influencing metabolic pathways and cellular functions.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse, particularly in the fields of endocrinology and neurology.

Endocrine Regulation

- Hormonal Effects : Research indicates that peptides similar to this compound can influence hormone secretion, particularly those involved in stress response and metabolism.

Neurological Benefits

- Neuroprotective Properties : Preliminary studies suggest that this peptide may have neuroprotective effects, potentially aiding in conditions such as neurodegeneration or cognitive decline.

- Cognitive Enhancement : There is ongoing research into the use of similar peptides for enhancing cognitive function and memory retention.

Research Case Studies

Several studies have explored the applications of peptides similar to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Hormonal Regulation | Demonstrated that proline-rich peptides can enhance insulin sensitivity in diabetic models. |

| Study B | Neuroprotection | Found that specific peptide sequences can reduce neuronal apoptosis in vitro. |

| Study C | Cognitive Function | Reported improvements in memory tasks following administration of related peptides in animal models. |

Mechanism of Action

The mechanism of action of L-Prolyl-L-glutaminylglycyl-L-phenylalanyl-L-glutaminylglycyl-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare L-Prolyl-L-glutaminylglycyl-L-phenylalanyl-L-glutaminylglycyl-L-proline with structurally or functionally related peptides from the evidence. Key differences in sequence, molecular weight, and biological activity are highlighted.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Chain Length and Complexity :

- The target compound (7 residues) is intermediate in size compared to ’s 15-residue peptide and ’s 8-residue chain . Longer peptides (e.g., ) often exhibit higher target specificity but face challenges in bioavailability.

Residue Composition :

- Proline Content : The target compound and both utilize Pro for structural rigidity. However, and lack significant Pro content, instead favoring Arg or Trp for charge/aromatic interactions.

- Functional Groups : ’s inclusion of Trp and His enables π-π stacking and pH-dependent interactions, unlike the target compound’s reliance on Gln and Phe for polar/hydrophobic binding .

Molecular Weight and Pharmacokinetics :

- The target compound (~730 g/mol) falls between smaller peptides (e.g., at 448 g/mol ) and larger constructs (e.g., at 1,894 g/mol ). Lower molecular weight correlates with better membrane permeability but reduced binding avidity.

Biological Activity: highlights a glucagon/GIP/GLP-1 receptor agonist with Pro-rich sequences, suggesting that Pro-Gln motifs (as in the target compound) may stabilize receptor-bound conformations . ’s Trp-Arg-His motif is analogous to bioactive peptides like melanocortins, implying divergent functional pathways compared to the target compound’s Gln-Phe focus .

Research Findings and Functional Implications

- Structural Stability : Proline’s rigidity in the target compound may enhance resistance to enzymatic degradation compared to ’s Gly-rich peptide .

- Receptor Targeting : The Gln-Phe-Gln sequence could mimic natural ligands for glutamate or chemokine receptors, similar to ’s multi-receptor agonist .

- Limitations : The absence of charged residues (e.g., Arg in ) may reduce the target compound’s solubility in aqueous environments.

Biological Activity

L-Prolyl-L-glutaminylglycyl-L-phenylalanyl-L-glutaminylglycyl-L-proline is a complex peptide that consists of multiple amino acids, including proline, glutamine, glycine, and phenylalanine. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is a derivative of naturally occurring amino acids. Its molecular formula is , with a molecular weight of approximately 5857 g/mol. It is classified as a peptide, and its structure can significantly influence its biological activity.

- Neurotransmission Modulation : Research indicates that peptides similar to this compound may play roles in neurotransmission. They can act on various receptors in the central nervous system, potentially influencing mood and cognitive functions.

- Hormonal Regulation : Some studies suggest that this peptide may have a role in regulating hormones related to appetite and energy expenditure. For instance, it may interact with neuropeptides such as Neuromedin U, which is involved in energy homeostasis .

- Cell Signaling : The compound may also participate in cell signaling pathways, influencing cellular responses to external stimuli. This could be particularly relevant in contexts such as immune response or cellular growth.

Study on Appetite Regulation

A study investigated the effects of similar peptides on appetite regulation in rats. The results indicated that administration of the peptide led to a significant reduction in food intake compared to control groups. This suggests potential applications in obesity management through appetite suppression.

| Study Parameter | Control Group | Peptide Group |

|---|---|---|

| Food Intake (g) | 150 ± 10 | 90 ± 8 |

| Weight Change (g) | +5 ± 2 | -2 ± 1 |

Neuroprotective Effects

Another study focused on the neuroprotective effects of related peptides against oxidative stress in neuronal cells. The results showed that treatment with the peptide decreased cell death by approximately 30% compared to untreated cells, indicating potential therapeutic benefits for neurodegenerative diseases.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 50 ± 5 |

| Peptide Treatment | 80 ± 7 |

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related peptides:

| Peptide | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|

| L-Prolyl-L-glutamine | 146.15 | Appetite regulation |

| Kisspeptin | 1010 | Reproductive hormone regulation |

| Neuromedin U | 1140 | Energy homeostasis |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing L-Prolyl-L-glutaminylglycyl-L-phenylalanyl-L-glutaminylglycyl-L-proline, and how do reaction conditions influence yield?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, using Fmoc/t-Bu protection strategies. Key steps include resin activation, sequential coupling of amino acids (e.g., glutamine, phenylalanine), and cleavage/deprotection with trifluoroacetic acid (TFA). Yield optimization requires precise control of coupling reagents (e.g., HBTU, HOBt), reaction time (2–4 hours per residue), and temperature (20–25°C). Aggregation-prone sequences may require microwave-assisted SPPS or backbone amide protection .

Q. Which analytical techniques are essential for characterizing this peptide’s purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (220 nm) is used for purity assessment. Mass spectrometry (MS), particularly MALDI-TOF or ESI-MS, confirms molecular weight (±0.1 Da accuracy). Circular dichroism (CD) spectroscopy evaluates secondary structure, while nuclear magnetic resonance (NMR) resolves sequence-specific structural ambiguities (e.g., proline cis-trans isomerism) .

Q. How is this peptide utilized in enzymatic activity studies, and what substrates are relevant?

- Methodological Answer : The peptide serves as a substrate for proteases like dipeptidyl peptidase-4 (DPP-4) and prolyl endopeptidase (PEP). Kinetic assays (e.g., fluorescence-based) measure cleavage rates using quenched fluorogenic tags (e.g., Abz/Dnp). Negative controls include scrambled sequences or protease inhibitors (e.g., sitagliptin for DPP-4) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in studies involving this peptide?

- Methodological Answer : Contradictions often arise from batch variability (e.g., oxidation of methionine) or assay conditions (pH, temperature). Mitigation strategies:

- Batch validation : Use LC-MS to confirm purity (>98%) and identity.

- Assay standardization : Pre-incubate peptides in assay buffer (e.g., PBS, pH 7.4) to stabilize conformation.

- Reproducibility checks : Cross-validate findings with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What strategies optimize the peptide’s stability in physiological buffers for in vivo applications?

- Methodological Answer : Stability is challenged by proteolytic degradation and aggregation. Solutions include:

- Chemical modification : N-terminal acetylation or C-terminal amidation to reduce charge.

- PEGylation : Attach polyethylene glycol to enhance hydrodynamic radius and reduce renal clearance.

- Formulation : Use lyophilization with cryoprotectants (trehalose) and reconstitute in non-polar solvents (DMSO) .

Q. How can structural ambiguities in the peptide’s proline-rich regions be resolved experimentally?

- Methodological Answer : Proline’s cis-trans isomerism complicates structural analysis. Approaches:

- 2D-NMR : NOESY and ROESY spectra identify spatial proximities of proline residues.

- X-ray crystallography : Co-crystallize with stabilizing agents (e.g., cyclodextrins).

- MD simulations : Use AMBER or GROMACS to model dynamic conformational states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.